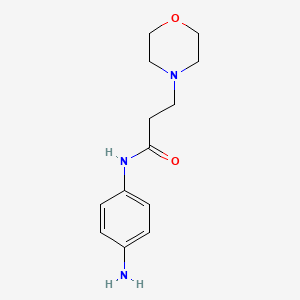
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), attached to a propionamide group (a three-carbon chain with a terminal amide group). This is further connected to a phenyl ring (a six-membered carbon ring) with an amino group at the 4-position .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated the synthesis of compounds related to "N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide," showcasing their structural and crystallographic analysis. These compounds have been synthesized through condensation processes and analyzed for their crystal structures, providing insights into their potential applications in medicinal chemistry due to their distinct molecular frameworks and inhibition capabilities against cancer cell proliferation (Lu et al., 2017); (Ji et al., 2018).
Biological Activity and Antitumor Potential
These compounds exhibit significant biological activities, particularly in inhibiting the proliferation of various cancer cell lines. Their antitumor activities have been characterized through in vitro studies, indicating their potential as therapeutic agents in cancer treatment. The effectiveness of these molecules against specific cancer cell lines underscores their relevance in the development of new anticancer drugs (Lu et al., 2017); (Ji et al., 2018).
Medicinal Chemistry and Drug Design
Further studies have focused on the synthesis of analogs and derivatives, aiming to explore their medicinal properties. These efforts include the development of methodologies for selective functionalization and the evaluation of their potential in treating various diseases beyond cancer. The versatility of these compounds in medicinal chemistry highlights their potential for the synthesis of novel therapeutic agents with targeted biological activities (Zeng et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Some derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, further broadening the scope of potential applications of "N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide" related compounds in medicinal research. These studies provide a foundation for the development of new drugs with enhanced efficacy and specificity for treating infections and inflammatory conditions (Idhayadhulla et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms, such as membrane perturbation and intracellular action . The compound may bind to its target, leading to changes in the target’s function and subsequent effects on cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects on cellular processes.
Result of Action
Related compounds have been found to have various effects, such as inducing cytotoxicity in certain cell lines . The compound’s interaction with its targets and its effects on biochemical pathways can lead to various molecular and cellular effects.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-3-morpholin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYJAYURTWSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357130 | |
| Record name | N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |
CAS RN |
462068-45-7 | |
| Record name | N-(4-Aminophenyl)-4-morpholinepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



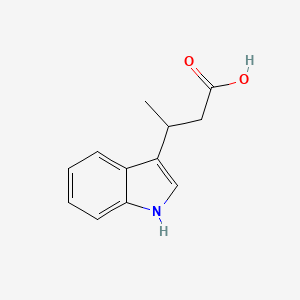
![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)
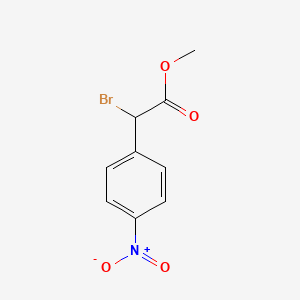
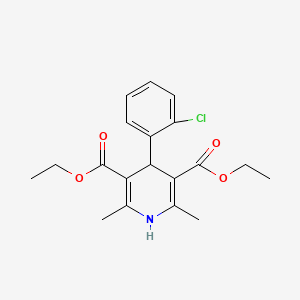

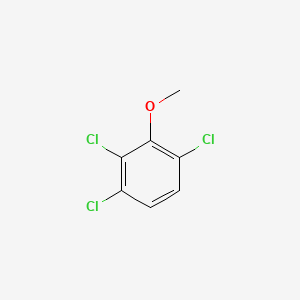
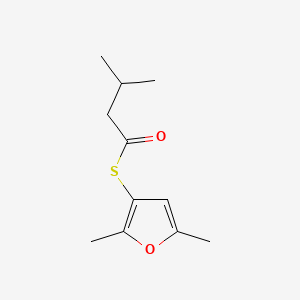
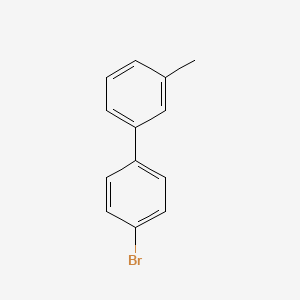
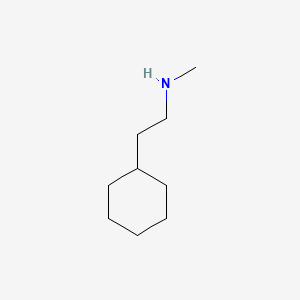



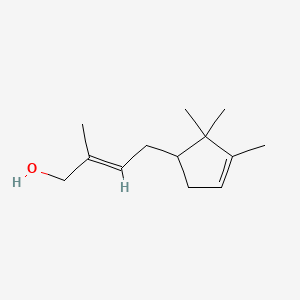
![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)